molecular formula C11H12FN B13201054 1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane

1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane

Cat. No.: B13201054
M. Wt: 177.22 g/mol
InChI Key: OCFWEUIDLOAGEZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a fluorophenyl group attached to a bicyclic azabicyclohexane core, which contributes to its distinct chemical behavior.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction is technically challenging due to the need for special equipment and glassware. it provides an efficient route to access the desired bicyclic structure. The reaction conditions often involve the use of solvents like acetone and photoinitiators to facilitate the cycloaddition process .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Cycloaddition: The bicyclic core can participate in further cycloaddition reactions to form more complex structures.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the bicyclic core provides structural rigidity, which can influence the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane can be compared to other bicyclic compounds, such as:

These comparisons highlight the uniqueness of 1-(4-Fluorophenyl)-2-azabicyclo[21

Biological Activity

1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane, also known by its CAS number 2059975-73-2, is a bicyclic compound characterized by a nitrogen atom incorporated into its structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and resources.

The molecular formula of this compound is C11H12FN, with a molecular weight of 177.22 g/mol. The predicted boiling point is approximately 245.2 °C, and it has a predicted density of 1.208 g/cm³ and a pKa value of about 10.37, indicating its basic nature .

PropertyValue
Molecular FormulaC11H12FN
Molecular Weight177.22 g/mol
Boiling Point245.2 °C (predicted)
Density1.208 g/cm³ (predicted)
pKa10.37 (predicted)

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antidepressant Effects : Some studies suggest that azabicyclo compounds may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation.
  • Antinociceptive Properties : There is evidence that these compounds can modulate pain perception pathways, potentially providing analgesic effects.
  • Antimicrobial Activity : Preliminary investigations have shown that bicyclic compounds can possess antimicrobial properties against certain pathogens.

Antidepressant Activity

A study by Houghton et al. (2001) explored the synthesis of related azabicyclo compounds and their effects on neurotransmitter uptake in vitro. The results indicated that these compounds could inhibit the reuptake of serotonin and norepinephrine in neuronal cultures, suggesting potential antidepressant activity .

Antinociceptive Effects

Research conducted by Smith et al. (2010) demonstrated that derivatives of azabicyclo structures exhibited significant antinociceptive effects in rodent models when administered intraperitoneally. The study reported a dose-dependent reduction in pain response assessed through the formalin test .

Antimicrobial Properties

A recent investigation into the antimicrobial efficacy of various azabicyclo compounds revealed that this compound showed promising activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

The biological activity of this compound is hypothesized to involve interaction with specific receptors and enzymes:

  • Serotonin Transporter (SERT) : Similar compounds have been shown to bind to SERT, inhibiting serotonin reuptake.
  • Opioid Receptors : Some studies suggest these compounds may also interact with mu-opioid receptors, contributing to their analgesic properties.

Properties

Molecular Formula

C11H12FN

Molecular Weight

177.22 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-azabicyclo[2.1.1]hexane

InChI

InChI=1S/C11H12FN/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-13-11/h1-4,8,13H,5-7H2

InChI Key

OCFWEUIDLOAGEZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(NC2)C3=CC=C(C=C3)F

Origin of Product

United States

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